N-(2,4-dimethylphenyl)-N'-phenylurea

Description

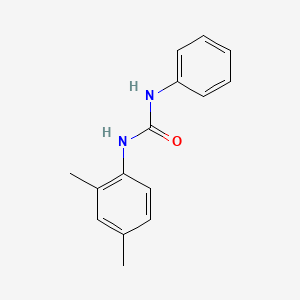

N-(2,4-Dimethylphenyl)-N'-phenylurea is a urea derivative characterized by two aromatic substituents: a 2,4-dimethylphenyl group and a phenyl group. This compound has been identified as a metabolite of pesticides like amitraz, with residues detected in beeswax and honey . Its structure (Figure 1) features a urea backbone (-NH-CO-NH-) that enables hydrogen bonding, while the methyl groups on the aromatic ring enhance lipophilicity.

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-3-phenylurea |

InChI |

InChI=1S/C15H16N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) |

InChI Key |

JGKIBRQNDVAOOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dimethylphenyl)-N’-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylaniline with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylphenyl)-N’-phenylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield urea derivatives, while reduction can produce amines

Scientific Research Applications

N-(2,4-dimethylphenyl)-N’-phenylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes, affecting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The biological and physicochemical properties of urea derivatives are heavily influenced by substituents on the aromatic rings. Below is a detailed comparison with key analogues:

Substituent Effects on Bioactivity

CTPPU [N-(4-Chloro-3-trifluoromethylphenyl)-N'-phenylurea]

- Substituents : 4-Chloro-3-trifluoromethylphenyl (electron-withdrawing groups) and phenyl.

- Activity: Demonstrates potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest. The electron-withdrawing groups enhance electrophilic reactivity, promoting interactions with cellular targets .

- Key Difference : Compared to N-(2,4-dimethylphenyl)-N'-phenylurea, CTPPU’s chloro and trifluoromethyl groups increase polarity and reduce metabolic stability, making it more suited for therapeutic use.

N-(4-Cyanophenyl)-N'-phenylurea (CAS 107676-58-4)

- Substituents: 4-Cyanophenyl (strong electron-withdrawing) and phenyl.

- Properties: The cyano group significantly increases polarity, making this compound a candidate for pharmaceutical applications, such as enzyme inhibition or receptor modulation .

- Contrast : The absence of methyl groups reduces lipophilicity compared to this compound, impacting its distribution in biological systems.

J147 [(E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide]

- Substituents : 2,4-Dimethylphenyl and 3-methoxybenzylidene.

- Activity : A neurotrophic compound that reverses cognitive impairment in Alzheimer’s disease models. The trifluoroacetyl group enhances blood-brain barrier penetration, while the methoxy group contributes to antioxidant activity .

- Structural Insight : Despite sharing the 2,4-dimethylphenyl group with this compound, J147’s hydrazide backbone and additional substituents broaden its therapeutic scope.

Physicochemical and Structural Analysis

Electronic and Steric Effects

- Electron-Donating Groups (e.g., Methyl) : Present in this compound, these groups increase lipophilicity and metabolic stability, favoring environmental persistence (e.g., pesticide residues) .

- Electron-Withdrawing Groups (e.g., Cl, CF₃, CN): Found in CTPPU and N-(4-cyanophenyl)-N'-phenylurea, these groups enhance polarity and reactivity, improving target binding in drug design .

Molecular Geometry

- Dihedral Angles : In thiourea analogues (e.g., N-(biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea), substituents influence the planarity of the urea backbone. For example, a 36.84° dihedral angle between aromatic rings alters binding kinetics compared to more planar structures .

Q & A

Q. What are the common synthetic routes for N-(2,4-dimethylphenyl)-N'-phenylurea, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of phenyl isocyanate with 2,4-dimethylaniline under anhydrous conditions. Key factors include:

- Catalyst selection : Bases like triethylamine or pyridine accelerate the reaction by deprotonating intermediates.

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity compared to non-polar solvents.

- Temperature control : Reactions performed at 0–25°C minimize side products like biuret derivatives .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures to achieve >90% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR :

- ¹H NMR : A singlet at δ 8.3–8.5 ppm confirms the urea NH protons. Aromatic protons from the 2,4-dimethylphenyl group appear as multiplets at δ 6.5–7.2 ppm.

- ¹³C NMR : The urea carbonyl (C=O) resonates at δ 155–160 ppm.

- IR : A strong absorption band at ~1650–1700 cm⁻¹ corresponds to the C=O stretch.

- MS : The molecular ion peak (m/z 240.30) matches the molecular weight (C₁₅H₁₆N₂O) .

Methodological Tip : Use deuterated dimethyl sulfoxide (DMSO-d₆) for NMR to resolve NH proton signals, which may exchange with residual water .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., urea carbonyl as a hydrogen-bond acceptor).

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). For example, the compound’s aromatic rings may engage in π-π stacking with receptor residues.

Methodological Tip : Validate computational models with experimental data (e.g., crystallographic structures from SHELX-refined datasets) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Solubility differences : Use co-solvents (e.g., DMSO ≤1%) or surfactants to ensure compound dissolution in assays.

- Assay conditions : Standardize pH (7.4 for physiological studies) and temperature (37°C).

- Metabolite interference : Analyze metabolites (e.g., N-(2,4-dimethylphenyl)formamide, a known Amitraz degradation product) via LC-MS to rule out confounding effects .

Q. How can crystallographic data (e.g., SHELX-refined structures) elucidate the solid-state behavior of this compound?

- SHELX Workflow :

- Index diffraction data with SHELXD to determine unit cell parameters.

- Refine structure using SHELXL , focusing on anisotropic displacement parameters for heavy atoms.

- Validate hydrogen-bonding networks (e.g., urea N-H···O interactions) with PLATON .

Methodological Tip : Compare experimental bond lengths/angles with DFT-optimized geometries to identify lattice strain or polymorphism .

Q. What are the challenges in designing stability studies for this compound under varying environmental conditions?

- Hydrolysis : Monitor degradation in aqueous buffers (pH 2–12) at 40°C using HPLC. The urea bond is prone to cleavage under acidic/basic conditions.

- Photostability : Expose samples to UV light (λ = 254 nm) and track degradation via UV-Vis spectroscopy.

- Oxidation : Use radical initiators (e.g., AIBN) to simulate oxidative stress and identify products like N-oxides .

Data Analysis & Optimization

Q. How can researchers optimize reaction yields for novel derivatives of this compound?

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

- Probit Analysis : Fit sigmoidal curves to mortality data (e.g., LD₅₀ determination in in vivo models).

- ANOVA with Tukey’s HSD : Compare means across treatment groups (e.g., enzyme activity assays).

- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.